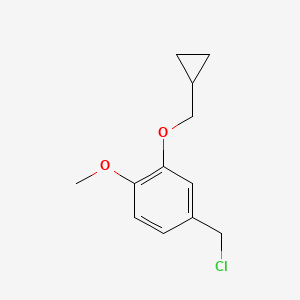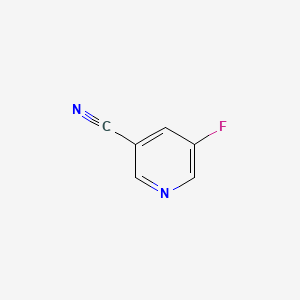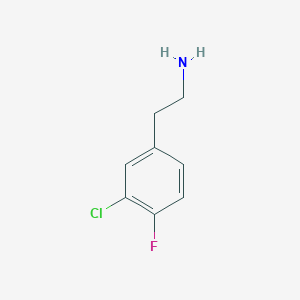
Oxan-4-yl carbonochloridate
概要
説明
Oxan-4-yl carbonochloridate, also known as carbonochloridic acid, tetrahydro-2H-pyran-4-yl ester, is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It is a versatile compound widely used in scientific research and industrial applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for oxan-4-yl carbonochloridate involves the reaction of tetrahydropyran-4-ol with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran. The reaction is carried out under ice-cooling conditions, followed by stirring at room temperature. The product is then extracted and purified using ethyl acetate and water.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxan-4-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form tetrahydropyran-4-ol and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as pyridine.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield esters.
科学的研究の応用
Oxan-4-yl carbonochloridate has numerous applications in scientific research, including:
Synthesis of Antifungal Agents: It is used as an intermediate in the synthesis of novel antifungal agents containing imidazole.
Air Quality Modeling: It is involved in the development of chemical oxidant mechanisms for air quality simulation models.
Protein Oxidation Studies: It is used in studies of protein oxidation in meat systems, particularly in understanding the chemical processes during meat processing and storage.
Water Oxidation Catalysts: It is used in the development of bio-inspired water oxidation catalysts.
Surface Chemistry of Carbon Nanotubes: It is involved in studies on the surface chemistry of carbon nanotubes under various chemical treatments.
作用機序
The mechanism of action of oxan-4-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.
類似化合物との比較
Oxan-4-yl carbonochloridate can be compared with similar compounds such as:
Tetrahydropyran-4-yl chlorocarbonate: Similar in structure but differs in reactivity and applications.
Oxan-4-yl chloroformate: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields of scientific research and industry.
特性
IUPAC Name |
oxan-4-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXWKCKQMBYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626267 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-80-5 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)




